molecular formula C17H20N4O3S B2803786 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1105249-59-9

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2803786
CAS RN: 1105249-59-9
M. Wt: 360.43
InChI Key: FUGCVHNCVDGQMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and steps used to create the compound. It often includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Coordination Complexes

Compounds with pyrazole-acetamide derivatives have been synthesized and used to create coordination complexes with metal ions like Co(II) and Cu(II). These complexes are studied for their structural characteristics and potential applications in catalysis and materials science. The study by Chkirate et al. (2019) elaborates on the synthesis of such derivatives and their coordination behavior, highlighting the role of hydrogen bonding in self-assembly processes and their antioxidant activities (Chkirate et al., 2019).

Antimicrobial Evaluation

Compounds with the pyrazole-acetamide scaffold have been synthesized and evaluated for antimicrobial activities. For example, Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives and assessed their antimicrobial efficacy (Altalbawy, 2013).

Crystal Structure Analysis

The study of molecular structures and crystal packing of related compounds provides insights into their chemical behavior and potential applications. For instance, López et al. (2010) investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing how molecular interactions influence the solid-state architecture (López et al., 2010).

Anticancer Activity

Derivatives of pyrazole-acetamides have been explored for their potential anticancer properties. Al-Sanea et al. (2020) synthesized 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives and tested their anticancer activity, showing promising results against various cancer cell lines (Al-Sanea et al., 2020).

Antimycobacterial Agents

Novel fluorinated pyrazolo-1,2,3-triazole hybrids have been synthesized and evaluated for their antimycobacterial activity, presenting new leads for the development of treatments against mycobacterial infections (Emmadi et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11(22)19-17-14-9-25-10-15(14)20-21(17)8-16(23)18-7-12-3-5-13(24-2)6-4-12/h3-6H,7-10H2,1-2H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCVHNCVDGQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide

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